molecular formula C11H12F2O2 B7996785 1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one

Cat. No.: B7996785
M. Wt: 214.21 g/mol
InChI Key: LLVMXBHTIDERGL-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one is an organic compound with the molecular formula C11H12F2O2 It is a ketone derivative characterized by the presence of ethoxy and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-ethoxy-4,5-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluorophenyl)propan-1-one
  • 1-(3,4-Dimethoxyphenyl)propan-1-one

Uniqueness

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one is unique due to the presence of both ethoxy and difluorophenyl groups, which impart distinct chemical properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

1-(3-ethoxy-4,5-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-9(14)7-5-8(12)11(13)10(6-7)15-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVMXBHTIDERGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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